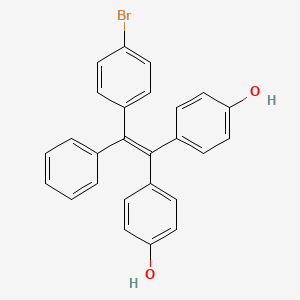![molecular formula C26H18N2 B8181266 2-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8181266.png)
2-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acetonitrile
Overview
Description
2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile is a compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them highly valuable in various applications, including optoelectronics and organic light-emitting diodes (OLEDs) .
Preparation Methods
The synthesis of 2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile typically involves the Ullmann reaction, which is a copper-catalyzed coupling reaction. This method, however, requires harsh reaction conditions and large amounts of catalysts . An alternative method is the Buchwald-Hartwig amination, which uses palladium catalysts to couple carbazole with halogenated biphenyls . This method is more efficient and produces higher purity products suitable for optoelectronic applications .
Chemical Reactions Analysis
2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile undergoes various chemical reactions, including:
Scientific Research Applications
2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile involves its ability to transport charges efficiently. The carbazole moiety provides excellent hole-transport properties, which are crucial for the performance of optoelectronic devices . The compound can form exciplexes with electron acceptors, enhancing its electron transport capabilities .
Comparison with Similar Compounds
Similar compounds to 2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile include:
4,4’-Bis(9H-carbazol-9-yl)-1,1’-biphenyl (CBP): This compound is widely used as a host material in OLEDs due to its high hole mobility.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP): An isomer of CBP, mCBP has a meta-linkage that limits conjugation to the central biphenyl, resulting in higher triplet energy.
2-(9H-Carbazol-9-yl)ethyl acrylate: This compound is used as a charge transporting material in organic electronics due to its high charge carrier mobility and photochemical stability.
The uniqueness of 2-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acetonitrile lies in its specific structural configuration, which provides a balance of hole and electron transport properties, making it highly efficient for use in optoelectronic applications .
Properties
IUPAC Name |
2-[4-(4-carbazol-9-ylphenyl)phenyl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2/c27-18-17-19-9-11-20(12-10-19)21-13-15-22(16-14-21)28-25-7-3-1-5-23(25)24-6-2-4-8-26(24)28/h1-16H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMJDRNGJIWRII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,2'S)-2,2'-(1,3,6,8-Tetraoxo-1,3,6,8-tetrahydrobenzo[lmn][3,8]phenanthroline-2,7-diyl)dipropionic acid](/img/structure/B8181185.png)




![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3-carbaldehyde))](/img/structure/B8181239.png)






![[(R)-1-adamantyl(carboxy)methyl]azanium;chloride](/img/structure/B8181289.png)

